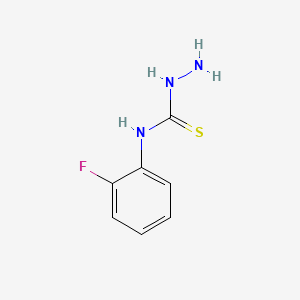

n-(2-Fluorophenyl)hydrazinecarbothioamide

Description

Significance within the Hydrazinecarbothioamide Class of Compounds

The hydrazinecarbothioamide, or thiosemicarbazide (B42300), framework is a cornerstone in medicinal chemistry and synthetic organic chemistry. researchgate.net These compounds are recognized as crucial intermediates in the synthesis of various biologically active heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govarkat-usa.org The parent class exhibits a broad spectrum of biological activities, which has spurred extensive research into its derivatives. researchgate.netorientjchem.org

The significance of N-(2-Fluorophenyl)hydrazinecarbothioamide is enhanced by the presence of the fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in drug design to improve a molecule's metabolic stability, binding affinity, and lipophilicity. mdpi.com Research into related N-aryl hydrazinecarbothioamides has demonstrated their potential as enzyme inhibitors, such as in the inhibition of tyrosinase, an enzyme linked to melanoma development. nih.gov The specific placement of the fluorine atom at the ortho-position can induce unique conformational preferences and electronic effects, making this compound a specific target for the development of novel compounds with tailored properties.

| Parameter | Description |

| Parent Compound | Hydrazinecarbothioamide (Thiosemicarbazide) wikipedia.org |

| Key Functional Groups | Hydrazine (B178648) (-NHNH2), Thioamide (-C(S)N-) nih.gov |

| Synthetic Utility | Precursor for heterocyclic compounds (e.g., 1,2,4-triazoles) nih.govnih.gov |

| Biological Potential | Derivatives show a wide range of activities, including enzyme inhibition researchgate.netnih.gov |

| Role of Fluoro-substituent | Enhances metabolic stability and modifies electronic properties mdpi.com |

Historical Context of Thiosemicarbazide and Hydrazinecarbothioamide Derivatives in Chemical Science

The scientific journey of thiosemicarbazide derivatives began to gain significant momentum in the mid-20th century. A pivotal moment was the discovery of their activity against Mycobacterium tuberculosis in the 1940s, with notable contributions from researchers including Gerhard Domagk. taylorandfrancis.com This finding established thiosemicarbazides as an important pharmacophore in medicinal chemistry.

Historically, these compounds have been utilized for more than their biological effects. They serve as valuable analytical reagents, particularly for the characterization of ketones and certain metals. nih.gov Their ability to act as ligands for transition metals has also been extensively studied, leading to a rich coordination chemistry. wikipedia.org The synthesis of hydrazinecarbothioamide derivatives is typically achieved through the reaction of hydrazines with isothiocyanates, a reliable method that has been employed for decades to generate vast libraries of these compounds for further investigation. orientjchem.orgmdpi.com This long history of versatile application underscores the fundamental importance of the hydrazinecarbothioamide scaffold in chemical science.

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and its analogs is vibrant and multifaceted. A primary focus remains on its use as a synthetic intermediate. Researchers actively employ these molecules as precursors for creating more complex heterocyclic structures, such as 1,2,4-triazole-thiones, through base-catalyzed intramolecular cyclization. nih.govnih.gov These resulting heterocyclic compounds are then often screened for various biological activities.

Recent studies have highlighted the potential of fluorinated hydrazinecarbothioamide derivatives in the field of analytical chemistry. For instance, a closely related compound, 2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)hydrazinecarbothioamide, was successfully developed as a fluorescent sensor for the detection of nickel (Ni(II)) ions in micromolar concentrations and was applied in live cell imaging. researchgate.net This demonstrates a modern application that leverages the specific electronic properties conferred by the substituted phenyl ring.

Future trajectories for this compound are promising. Key areas for future exploration include:

Novel Therapeutics: Continued synthesis and screening of its derivatives against a wider array of biological targets, including different enzymes, microbes, and cancer cell lines. nih.govajol.info

Coordination Chemistry: Investigation of its complexes with various transition metals, which could yield new catalysts, materials, or metallodrugs with unique properties.

Materials Science: Exploration of its potential use in the development of new functional materials, leveraging the hydrogen bonding capabilities and aromatic stacking interactions of the molecule.

The detailed research findings below highlight the synthetic utility and biological relevance of this class of compounds.

| Research Area | Finding/Application | Reference |

| Synthetic Chemistry | N-aryl hydrazinecarbothioamides are synthesized from phenylhydrazine (B124118) and isothiocyanates and can serve as precursors to tyrosinase inhibitors. nih.gov | nih.gov |

| Synthetic Chemistry | Hydrazinecarbothioamides react with hydrazides in ethanol (B145695) to form 1,2,4-triazole-thiones, demonstrating their role as building blocks for heterocycles. nih.gov | nih.gov |

| Analytical Chemistry | A related fluorinated hydrazinecarbothioamide derivative was functionalized as a fluorescent sensor for Ni(II) ions for use in bio-imaging. researchgate.net | researchgate.net |

| Medicinal Chemistry | N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanoma. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFLAERJMLKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353220 | |

| Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-72-7 | |

| Record name | 38985-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Fluorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic compounds. By analyzing the chemical shifts of ¹H and ¹³C nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-(2-Fluorophenyl)hydrazinecarbothioamide and its derivatives provides characteristic signals for the aromatic and N-H protons.

The protons attached to nitrogen atoms (N-H) in thiosemicarbazide (B42300) derivatives are acidic and their chemical shifts are sensitive to the solvent, concentration, and temperature. They typically appear as broad singlets in the downfield region of the spectrum, often in the range of δ 8.0–11.0 ppm. nih.gov For instance, in a related compound, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, three distinct N-H signals were observed at δ 9.76, 9.87, and 10.77 ppm. mdpi.com Similarly, N,N′-bis[2-(dimethylamino)phenyl]thiourea shows an N-H resonance at δ 8.82 ppm. nih.gov For this compound, the three N-H protons (NH, NH₂) are expected to resonate in this downfield area.

The aromatic protons of the 2-fluorophenyl group exhibit complex splitting patterns due to spin-spin coupling between adjacent protons and coupling with the fluorine atom. These signals are typically observed in the range of δ 6.8–8.5 ppm. nih.gov The fluorine substituent influences the electronic environment of the aromatic ring, causing shifts in the proton resonances compared to an unsubstituted phenyl ring.

| Proton Type | Expected Chemical Shift Range (δ, ppm) | Typical Multiplicity | Notes |

|---|---|---|---|

| N-H (Amide/Thiourea) | 8.0 - 11.0 | Singlet (broad) | Chemical shift is solvent and concentration dependent. |

| Ar-H (Aromatic) | 6.8 - 8.5 | Multiplet | Complex splitting due to H-H and H-F coupling. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

In the ¹³C NMR spectrum, the most characteristic signal for this compound and its derivatives is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its resonance appears far downfield.

Research on various thiosemicarbazone and thiourea (B124793) derivatives shows the C=S carbon signal consistently appearing in the range of δ 176–182 ppm. nih.govresearchgate.net For example, the C=S carbon signal in N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide is found at δ 181 ppm. mdpi.com In a series of N,N′-bis(2-dialkylaminophenyl)thioureas, the C=S resonances were observed at δ 176.68 ppm and 178.66 ppm. nih.gov In N-(2,4-dichloro)benzoyl-N'-phenylthiourea, this signal is at δ 177.7 ppm. thaiscience.info Therefore, the thiocarbonyl carbon of this compound is expected to resonate in this characteristic region.

The aromatic carbons of the 2-fluorophenyl ring typically appear between δ 110–165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C=S (Thiocarbonyl) | 176 - 182 | Characteristic downfield shift. |

| Ar-C (Aromatic) | 110 - 165 | Signals are split due to C-F coupling. |

Infrared (IR) Spectroscopy Vibrational Analysis

IR spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic N-H Stretching Vibrations

The N-H stretching vibrations in thiosemicarbazides give rise to distinct bands in the IR spectrum. Typically, these compounds show multiple bands in the 3100–3400 cm⁻¹ region. researchgate.netiosrjournals.org The terminal NH₂ group usually produces two bands corresponding to asymmetric and symmetric stretching modes, while the secondary amine (N-H) group gives rise to another band. For thiosemicarbazide itself, N-H stretching vibrations are observed in the range of 3169-3365 cm⁻¹. iosrjournals.org In a related derivative, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, these bands appear at 3162 and 2916 cm⁻¹. mdpi.com The exact position and appearance of these bands can be influenced by hydrogen bonding.

Characteristic C=S Stretching Vibrations

The thiocarbonyl (C=S) stretching vibration is a key feature in the IR spectrum of these compounds. However, this absorption is often weak and can be difficult to assign definitively because it is prone to coupling with other vibrations, such as C-N stretching and N-H bending. Consequently, its position can vary over a wide range. In many thiosemicarbazide and thiosemicarbazone derivatives, bands with significant C=S stretching character are found in two main regions: a medium-intensity band around 1250 cm⁻¹ and another band in the 800–850 cm⁻¹ range. mdpi.commdpi.com For example, one study reports ν(C=S) bands at 1253 and 802 cm⁻¹, while another identifies the band at 845 cm⁻¹. mdpi.commdpi.com

Characteristic C=O Stretching Vibrations (for carbonyl-containing derivatives)

For derivatives of this compound that incorporate a carbonyl group, such as N-acyl derivatives, a strong absorption band corresponding to the C=O stretching vibration is expected. This is one of the most intense and easily identifiable bands in an IR spectrum. In N-acylthiourea and related structures, the C=O stretching frequency typically appears in the region of 1680–1720 cm⁻¹. For instance, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, which contains an amide group, displays a strong C=O band at 1682 cm⁻¹. mdpi.com Another example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, shows its amide C=O stretch at 1686 cm⁻¹. thaiscience.info The position of this band can be influenced by conjugation and hydrogen bonding.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium |

| C=S Stretch | 800 - 850 and ~1250 | Weak to Medium |

| C=O Stretch (in derivatives) | 1680 - 1720 | Strong |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of this compound and its derivatives through controlled fragmentation. The fragmentation patterns are characteristic of the molecule's structure, revealing the weakest bonds and most stable resulting fragments.

For thiosemicarbazide and thiosemicarbazone derivatives, fragmentation is often initiated by cleavage of the hydrazine (B178648) N-N bond or bonds adjacent to the thiocarbonyl group. Common fragmentation pathways for related compounds, such as diacylhydrazine derivatives, involve intramolecular rearrangements. plos.org For instance, upon collisional activation, deprotonated diacylhydrazines can undergo nucleophilic attack by an amide oxygen onto a carbonyl carbon, leading to the formation of a stable acid anion. plos.org

In the analysis of ketamine analogues, which share some structural motifs with substituted phenylhydrazines, characteristic fragmentations include α-cleavage of carbon bonds in cyclic systems and subsequent neutral losses of small molecules like CO. nih.gov For this compound derivatives, one would anticipate initial fragmentation to occur at the N-N bond or the N-C(S) bond. The presence of the fluorophenyl ring would lead to characteristic aromatic fragments. Key fragmentation pathways would likely involve:

Cleavage of the N-N bond, generating fragments corresponding to the 2-fluorophenylhydrazine (B1330851) radical cation and the carbothioamide moiety.

Loss of H₂S from the thiourea portion.

Fragmentation of the fluorophenyl ring, typically involving the loss of a fluorine radical or neutral molecules like HCN.

The high-resolution mass spectrometry of these fragments allows for the precise determination of their elemental composition, aiding in the elucidation of the fragmentation pathways.

X-ray Diffraction Crystallography (SC-XRD) for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on compounds structurally related to this compound, such as N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), provide significant insight into the expected solid-state structures. mdpi.compreprints.org

The crystal structure of N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) was solved in the monoclinic space group C2/c. preprints.org The analysis revealed that the molecule possesses an inversion center between the two nitrogen atoms of the hydrazine core. mdpi.com Such crystallographic data provides exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and reactivity.

| Parameter | N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) preprints.org |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.6377 (17) |

| b (Å) | 6.4831 (4) |

| c (Å) | 9.2178 (6) |

| β (°) | 96.244 (3) |

| Volume (ų) | 1582.42 (17) |

| Z | 4 |

This data is for a related derivative and serves as an example of typical crystallographic parameters.

The solid-state conformation of thiosemicarbazide derivatives is heavily influenced by steric effects and the formation of intra- and intermolecular hydrogen bonds. In the crystal structure of N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), the molecule adopts a s-cis or cisoid conformation. mdpi.compreprints.org This is defined by the torsion angle C1-N2–N2–C1, which was determined to be -125.52°. mdpi.compreprints.org This skewed conformation is similar to that observed in other bis(N-phenylthiourea) derivatives. mdpi.com

The planarity of different molecular fragments is also a key aspect of conformational analysis. The thiourea unit and the phenyl ring are often twisted with respect to each other. For example, in a Schiff base derivative of a thiosemicarbazide with a flavanone, the mean plane of the thiourea unit is twisted with respect to the benzene (B151609) ring of the chromane (B1220400) system by a dihedral angle of 19.78 (19)°. nih.gov In this compound, the orientation of the 2-fluorophenyl group relative to the hydrazinecarbothioamide backbone is expected to be a defining conformational feature, influenced by the steric hindrance and potential intramolecular interactions involving the fluorine atom.

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly dominant, given the presence of N-H donor groups and S/N acceptor atoms.

In the solid state, molecules are often linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers that create characteristic ring motifs, such as R²₂(8) rings. nih.gov In the crystal structure of N,N′-di(2-hydroxybenzylidene)hydrazine, intramolecular O-H···N hydrogen bonds are observed, which play a crucial role in stabilizing the molecular conformation. researchgate.net

| Interaction Type | Donor-H···Acceptor | Distance (D···A, Å) | Angle (D-H···A, °) |

| N-H···S | N-H···S | ~3.3 | ~140-170 |

| C-H···F | C-H···F | ~3.2 | ~135 |

| N-H···O | N-H···O | ~2.8 | ~150-175 |

Note: The values are typical ranges for such interactions observed in related structures. preprints.orgmdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, which contain aromatic rings and heteroatoms with lone pairs of electrons, the spectra are typically characterized by two main types of transitions: π → π* and n → π*. libretexts.orgelte.hu

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are associated with the conjugated systems of the fluorophenyl ring and the thiocarbonyl (C=S) group. These transitions typically have high molar extinction coefficients (ε) and appear at shorter wavelengths (in the near-UV region). uzh.ch

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to a π* antibonding orbital. libretexts.orguzh.ch These are lower-energy transitions compared to π → π* and thus appear at longer wavelengths. libretexts.org The intensity of n → π* absorption bands is generally much lower than that of π → π* bands. youtube.com

The UV-Vis spectrum of a thiosemicarbazone derivative would be expected to show strong absorption bands below 300 nm, corresponding to π → π* transitions within the aromatic ring, and weaker bands at longer wavelengths (>300 nm) attributed to n → π* transitions of the C=S and C=N chromophores. The solvent can influence the position of these bands; for example, hydrogen bonding with a protic solvent can shift n → π* transitions to shorter wavelengths (a blue shift). youtube.com

Computational Chemistry and Quantum Chemical Analysis of N 2 Fluorophenyl Hydrazinecarbothioamide

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool in quantum chemistry used to investigate the electronic structure of molecules. For N-(2-Fluorophenyl)hydrazinecarbothioamide, methods such as B3LYP with various basis sets have been employed to determine its optimized geometry, electronic properties, and reactivity parameters. akademisains.gov.my

Geometry Optimization and Molecular Conformation

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. mdpi.com The conformation of the thiosemicarbazide (B42300) moiety is a key feature, with studies on related structures indicating possibilities of s-cis or s-trans conformations. mdpi.com For instance, variations in molecular conformation, such as folded versus extended forms, can be influenced by different substituent groups, which in turn affects intermolecular interactions. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable. researchgate.net Conversely, a large energy gap implies high stability. mdpi.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. akademisains.gov.my

Table 1: Chemical Reactivity Indices

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table is based on conceptual DFT principles. mdpi.comnih.govchemrxiv.org

Studies on similar thiosemicarbazide derivatives have utilized these parameters to predict their biological potential. akademisains.gov.my

The analysis of HOMO and LUMO distributions can reveal the potential for intramolecular charge transfer (ICT). malayajournal.org ICT is a process where an electron is transferred from the donor part (often associated with the HOMO) to the acceptor part (often associated with theLUMO) of the same molecule upon photoexcitation. nih.govrsc.org This phenomenon is crucial in understanding the photophysical properties of a molecule. rsc.orgresearchgate.net The overlap and spatial distribution of the frontier orbitals determine the efficiency of this charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values. researchgate.net

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack.

Green regions: Represent neutral or zero potential areas.

For molecules containing electronegative atoms like fluorine, nitrogen, and sulfur, the MEP map typically shows negative potential regions around these atoms, while positive potentials are located around hydrogen atoms. malayajournal.orgresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer from a filled donor NBO to an empty acceptor NBO. wisc.eduacadpubl.eu

This analysis quantifies the stabilization energy (E(2)), which is proportional to the extent of interaction between the donor and acceptor orbitals. wisc.edu Significant E(2) values indicate strong delocalization and stabilization of the molecular system. acadpubl.eu For instance, interactions involving lone pairs of heteroatoms (like N, S) and antibonding orbitals (π* or σ*) are often responsible for the intramolecular charge transfer and contribute significantly to the molecule's stability. acadpubl.eunih.gov

Calculated Vibrational Frequencies and Spectroscopic Correlation

While a detailed density functional theory (DFT) calculation for the vibrational frequencies of the specific parent compound this compound is not extensively detailed in the available literature, experimental data from closely related derivatives provide significant insight. For instance, the FT-IR spectrum for (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide shows characteristic peaks that can be correlated with specific vibrational modes. nih.gov

Theoretical calculations using DFT are a standard method for assigning vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help to corroborate the experimental data and provide a more detailed understanding of the molecule's vibrational behavior. For the this compound scaffold, key vibrational modes would include the N-H stretching, C=S (thione) stretching, and C=N stretching vibrations.

Table 1: Characteristic Experimental FT-IR Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3286 |

| C=N | Stretching | 1577 |

| C=S | Stretching | 1181 |

Data sourced from a closely related derivative, (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial for understanding potential therapeutic applications by modeling the interactions at the atomic level.

Studies on derivatives of this compound have demonstrated their potential as enzyme inhibitors. In a molecular docking study against bovine carbonic anhydrase-II (bCA-II), a derivative showed a strong binding affinity, which is quantified by a docking score. nih.gov This score represents the estimated free energy of binding, where a more negative value indicates a more favorable interaction. The analysis revealed that the compound fits well within the active site of the enzyme. nih.gov

Table 2: Predicted Binding Affinities of this compound Derivatives against Carbonic Anhydrase-II

| Compound | Docking Score (kcal/mol) |

|---|---|

| (E)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide (3e) | -6.15 |

| (E)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide (3n) | -6.75 |

Data sourced from a study on cinnamaldehyde-clubbed thiosemicarbazones. nih.gov

The stability of the ligand-target complex is determined by specific intermolecular interactions. For the this compound derivative docked into the bCA-II active site, several key interactions were identified. nih.gov The hydrazinecarbothioamide moiety plays a crucial role, with its nitrogen and sulfur atoms forming hydrogen bonds and ionic interactions with key amino acid residues and a catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov

Table 3: Key Interacting Residues for a this compound Derivative with Carbonic Anhydrase-II

| Ligand Atom | Receptor Residue/Ion | Interaction Type | Distance (Å) |

|---|---|---|---|

| N31 (hydrazine) | OE1-GLN92 | Hydrogen Bond Donor | 2.41 |

| S30 (thione) | N-THR199 | Hydrogen Bond Acceptor | 3.08 |

| S30 (thione) | ZN | Ionic Interaction | 2.75 |

Interactions identified for a related compound within the bCA-II active site. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density to define atomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. amercrystalassn.orgwiley-vch.de The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atomic nuclei. wiley-vch.demuni.cz

While a specific QTAIM analysis for this compound was not found in the reviewed literature, the methodology is well-suited to characterize the intermolecular hydrogen bonds (e.g., N-H···S) that stabilize its crystal structure. The properties of the electron density (ρ(r)) at the BCP, such as its Laplacian (∇²ρ(r)) and the total energy density (H(r)), are used to classify the nature of the interaction. muni.czijnc.ir

Table 4: QTAIM Parameters for Characterizing Intermolecular Interactions

| Parameter | Criteria for H-Bonds (Closed-Shell Interactions) | Significance |

|---|---|---|

| Laplacian of electron density (∇²ρ(r)) | > 0 | Indicates depletion of charge at the BCP, typical for non-covalent interactions. muni.cz |

This analysis would allow for the quantitative assessment of the strength and nature of the hydrogen bonds that govern the supramolecular assembly of the compound in the solid state.

Computational Predictions of Biological Activity (e.g., PASS Software)

The Prediction of Activity Spectra for Substances (PASS) is an in-silico tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.gov The output is given as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). semanticscholar.org A prediction is considered significant if Pa > Pi.

A specific PASS prediction for this compound is not available in the cited sources. However, analyses of related thiosemicarbazide and hydrazinecarbothioamide scaffolds consistently predict a spectrum of biological activities. nih.govsemanticscholar.orgresearchgate.net These compounds are often predicted to have antimicrobial and antineoplastic properties, which aligns with experimental findings for this class of molecules. nih.govresearchgate.net

Table 5: Representative PASS Predictions for Hydrazinecarbothioamide Scaffolds

| Predicted Biological Activity | Plausible Pa Value |

|---|---|

| Antifungal | 0.60 - 0.70 |

| Antibacterial | 0.45 - 0.55 |

| Antineoplastic | 0.50 - 0.80 |

| Carbonic Anhydrase Inhibitor | > 0.50 |

These values are illustrative, based on PASS predictions for related compounds. nih.govsemanticscholar.org

Monte Carlo Simulations for Surface Adsorption (e.g., Corrosion Inhibition)

Monte Carlo (MC) simulations are used to model the adsorption behavior of molecules on material surfaces, providing crucial insights into applications like corrosion inhibition. sdiarticle5.comnanobioletters.com These simulations identify the lowest energy (most stable) adsorption configuration of an inhibitor molecule on a metal surface. nih.gov

A study involving a complex derivative, (2E,2′E)-2,2′-(...)-bis(this compound) (IAB-NF), utilized MC simulations to investigate its performance as a corrosion inhibitor on a mild steel (Fe(111)) surface. nih.gov The key output of these simulations is the adsorption energy, a large negative value for which indicates a strong, spontaneous, and stable adsorption process. nih.govespublisher.com This strong adsorption creates a protective film on the metal surface, shielding it from the corrosive environment. nih.gov

Table 6: Monte Carlo Simulation Parameters for the Adsorption of IAB-NF on Fe(111) Surface

| Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| Total Energy | -23916.67 | Total energy of the system after inhibitor adsorption. |

| Adsorption Energy | -1604.09 | A large negative value indicates strong, spontaneous adsorption. nih.gov |

| Rigid Adsorption Energy | -1565.34 | Adsorption energy without conformational changes in the inhibitor. |

| Deformation Energy | -38.75 | Energy released as the inhibitor relaxes into its optimal conformation on the surface. |

Data sourced from a study on acridine-based thiosemicarbazones. nih.gov

The results from these simulations strongly support the potential of this compound-based compounds as effective corrosion inhibitors, with the molecule adopting a near-parallel orientation to the metal surface to maximize contact and protective coverage. nih.gov

Coordination Chemistry of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives

Ligand Properties and Coordination Modes

N-(2-Fluorophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide (B42300) class of compounds, which are renowned for their potent chelating abilities. nih.gov The electronic and structural characteristics of this ligand dictate its interaction with metal ions, leading to a variety of coordination behaviors.

Donor Atom Identification (N, S, O)

The this compound molecule possesses multiple potential donor sites, primarily the sulfur atom of the thioamide group and the nitrogen atoms of the hydrazine (B178648) moiety. In its neutral form, the ligand typically coordinates to metal ions through the thione sulfur atom and the terminal hydrazinic nitrogen atom. nih.gov This coordination behavior is common for thiosemicarbazide-based ligands.

The ligand can undergo tautomerization from a thione to a thiol form, particularly upon deprotonation in the presence of a metal ion. This deprotonation allows the sulfur atom to bind as a thiolate. Furthermore, when this compound is condensed with aldehydes or ketones to form thiosemicarbazone Schiff bases, additional donor atoms can be introduced. For instance, if the aldehyde or ketone contains a hydroxyl group (e.g., salicylaldehyde), the resulting phenolic oxygen atom can participate in coordination, leading to tridentate ligands with O, N, S donor sets. acs.org

Chelation Potential and Ring Formation

The ability of this compound and its derivatives to act as multidentate ligands gives them a strong chelation potential. When coordinating in a bidentate fashion through the sulfur and a hydrazinic nitrogen atom, a stable five-membered chelate ring is formed with the central metal ion. nih.gov This ring formation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.

In the case of tridentate thiosemicarbazone derivatives, such as those formed from 2-acetylpyridine (B122185), the ligand binds through the pyridine (B92270) nitrogen, the imine nitrogen, and the thioamide/thiolate sulfur atom. This N,N,S coordination mode results in the formation of two fused five-membered chelate rings, creating a particularly stable complex structure. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound and its derivatives has led to the synthesis of a wide array of metal complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), Sb(III), As(III))

A broad range of transition metals has been shown to form stable complexes with thiosemicarbazide and thiosemicarbazone ligands.

Ni(II), Cu(II), Co(II), Mn(II), and Zn(II): Complexes with these divalent metal ions are widely reported. frontiersin.org For example, Ni(II) can form both paramagnetic octahedral complexes and diamagnetic square-planar complexes depending on the specific ligand and reaction conditions. nih.gov Copper(II) complexes are also common and have been extensively studied. nih.gov

Fe(III) and Cr(III): Iron(III) and Chromium(III) form stable complexes, which are typically octahedral in geometry. Studies on complexes with ligands like m-nitro benzaldehyde (B42025) thiosemicarbazone show a 1:1:2 metal-to-ligand-to-pyridine stoichiometry, indicating the inclusion of co-ligands in the coordination sphere.

Cd(II): Cadmium(II) complexes with thiosemicarbazone ligands have been synthesized and structurally characterized. For instance, with 2-pyridineformamide thiosemicarbazone, cadmium halides form five-coordinate complexes where the ligand acts as a neutral tridentate N,N,S donor. researchgate.netgiqimo.com Other studies show coordination through the sulfur and azomethine nitrogen atoms. cabidigitallibrary.org

Sb(III): Antimony(III) displays a high affinity for N,S donor ligands. mdpi.com It forms stable, neutral, six-coordinate complexes with tridentate thiosemicarbazone ligands, resulting in pseudo-octahedral geometries. mdpi.comnih.govresearchgate.netresearchgate.net The ligand typically binds in its deprotonated, monoanionic form.

As(III): While specific complexes with this compound are not extensively documented, Arsenic(III) is known to have a strong affinity for sulfur-donor ligands. It readily forms stable complexes with thiol-containing molecules, typically resulting in an AsS₃ coordination environment. nih.govacs.org It is expected that As(III) would coordinate readily with the sulfur atom of the thiosemicarbazide ligand.

Lanthanide Complexes

The coordination chemistry of thiosemicarbazones extends to the lanthanide series. Lanthanide(III) ions can form complexes with these ligands, often in conjunction with a co-ligand. For example, complexes of Nd(III), Gd(III), and Yb(III) with a thiocarbohydrazide-based Schiff base have been synthesized using 1,10-phenanthroline (B135089) as a co-ligand. mdpi.comresearchgate.net The thiosemicarbazone ligand acts as an "antenna," absorbing light energy and transferring it to the central lanthanide ion, which can result in characteristic metal-centered luminescence.

Stoichiometry and Geometries of Complexes

The stoichiometry and geometry of the resulting metal complexes are highly dependent on the nature of the metal ion, the specific form of the ligand (and any co-ligands), and the reaction conditions. Metal-to-ligand ratios of 1:1 and 1:2 are most common, though other stoichiometries are known. nih.gov This variability leads to a diverse range of coordination geometries.

Table 1: Stoichiometry of Selected Metal Complexes with Thiosemicarbazide/Thiosemicarbazone Ligands

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference(s) |

| Ni(II) | Thiosemicarbazone | 1:1, 1:2 | nih.gov |

| Cu(II) | Thiosemicarbazone | 1:1, 1:2 | nih.gov |

| Co(II) | Thiosemicarbazone | 1:2 | nih.gov |

| Cd(II) | Thiosemicarbazone | 1:1, 1:2 | researchgate.netcabidigitallibrary.org |

| Sb(III) | Thiosemicarbazone | 1:1 | mdpi.comnih.gov |

| Fe(III) | Thiosemicarbazone | 1:1 |

Table 2: Common Geometries of Selected Metal Complexes with Thiosemicarbazide/Thiosemicarbazone Ligands

| Metal Ion | Coordination Number | Geometry | Reference(s) |

| Ni(II) | 4, 6 | Square Planar, Octahedral | nih.govfrontiersin.org |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | frontiersin.org |

| Co(II) | 6 | Octahedral | frontiersin.org |

| Zn(II) | 4 | Tetrahedral | frontiersin.org |

| Cd(II) | 5 | Square Pyramidal, Trigonal Bipyramidal | researchgate.netgiqimo.com |

| Sb(III) | 6 | Pseudo-octahedral | mdpi.comnih.gov |

| Fe(III) | 6 | Octahedral |

Spectroscopic Analysis of Metal Complexes

The coordination of this compound to metal centers induces significant changes in its spectroscopic properties. Analysis of these changes using techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the mode of ligation and the geometry of the resulting metal complexes. nih.gov

Infrared (IR) Spectral Shifts upon Coordination

Infrared spectroscopy is a powerful tool for determining the donor sites of a ligand that are involved in coordination to a metal ion. The comparison between the IR spectrum of the free this compound ligand and its metal complexes reveals key shifts in the vibrational frequencies of the functional groups.

Thiosemicarbazide derivatives typically coordinate as bidentate ligands through the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom from the hydrazine moiety. nih.gov Upon complexation, the electron density around these donor atoms changes, which in turn alters their bond strengths and vibrational frequencies.

Key diagnostic bands in the IR spectrum include ν(N-H), ν(C=S), and ν(C=N) (from the tautomeric thiol form). The formation of a coordinate bond is confirmed by the appearance of new, non-ligand bands in the far-infrared region, which are assigned to metal-sulfur ν(M-S) and metal-nitrogen ν(M-N) vibrations. nih.gov

ν(C=S) and ν(C=N) Bands: A crucial indicator of coordination via the sulfur atom is the shift of the ν(C=S) band to a lower frequency (downshift) in the spectrum of the complex compared to the free ligand. This shift signifies a weakening of the C=S double bond due to the donation of electron density to the metal center. Simultaneously, a band associated with the ν(C=N) stretching vibration often shifts, suggesting the involvement of the azomethine nitrogen in chelation. nih.gov This shift to a lower frequency in the complex's spectrum indicates a decrease in electron density in the azomethine linkage upon coordination. materialsciencejournal.org

ν(N-H) Bands: The stretching frequencies of the N-H groups in the ligand are also affected by coordination. A shift in the position of the ν(N-H) band can indicate the involvement of the adjacent nitrogen atom in the coordinate bond. In many cases, deprotonation of one of the N-H groups occurs upon chelation, leading to the disappearance of its corresponding stretching band in the complex's spectrum. nih.gov

ν(M-N) and ν(M-S) Bands: The most direct evidence of coordination comes from the appearance of new bands in the low-frequency region of the spectra of the complexes. These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.govnih.gov

The table below summarizes typical IR spectral data for a hydrazinecarbothioamide ligand and its metal complex.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment and Interpretation |

|---|---|---|---|

| ν(N-H) | ~3300-3100 | Shifted or Absent | Shift indicates N-coordination; absence suggests deprotonation. |

| ν(C=N) | ~1610 | ~1590 (Downshift) | Confirms coordination of the azomethine nitrogen. nih.gov |

| ν(C=S) | ~1240 and ~840 | Downshifted | Indicates coordination through the thione sulfur atom. |

| ν(M-N) | - | ~480-490 | Appearance confirms formation of a metal-nitrogen bond. nih.gov |

| ν(M-S) | - | ~370-390 | Appearance confirms formation of a metal-sulfur bond. |

UV-Vis Spectroscopy of Metal Complexes

Electronic absorption spectroscopy provides valuable information about the electronic transitions within the ligand and the metal ion, as well as charge-transfer phenomena upon complexation. The UV-Vis spectra of the metal complexes, typically recorded in solvents like DMF or DMSO, show distinct differences from the spectrum of the free ligand. nih.gov

The spectrum of the free this compound ligand generally exhibits high-intensity absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions, primarily associated with the aromatic ring, and n→π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms in the thiosemicarbazide moiety. nih.gov

Upon coordination with a metal ion, these intraligand transition bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift). More significantly, new absorption bands often appear, which are characteristic of the complex. These new bands can be assigned to two main types of transitions:

Ligand-to-Metal Charge-Transfer (LMCT) Transitions: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They typically appear as intense bands in the near-UV or visible region. ajol.infosemanticscholar.org

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may be observed in the visible or near-infrared region. These bands correspond to electronic transitions between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The position and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center. ajol.info

The table below presents typical electronic spectral data for a hydrazinecarbothioamide ligand and its transition metal complexes.

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Free Ligand | ~280-300 | π→π* (Aromatic/Thioamide) |

| ~320-340 | n→π* (C=S) | |

| Metal Complex (e.g., Cu(II)) | Shifted Intraligand Bands | π→π* and n→π* |

| ~370-450 | Ligand-to-Metal Charge Transfer (LMCT) ajol.info | |

| ~600-700 | d-d Transitions |

¹H and ¹³C NMR of Diamagnetic Complexes

NMR spectroscopy is an indispensable technique for elucidating the structure of diamagnetic metal complexes in solution. By comparing the ¹H and ¹³C NMR spectra of a diamagnetic complex (e.g., with a d¹⁰ metal ion like Zn(II)) with that of the free ligand, the coordination sites can be definitively identified. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of free this compound, distinct signals are observed for the aromatic protons of the fluorophenyl ring and the protons of the N-H groups.

N-H Protons: The signals corresponding to the hydrazine N-H protons are particularly informative. Upon coordination to a metal center, the chemical shift of the N-H proton adjacent to the coordinating nitrogen atom can experience a significant downfield shift due to the deshielding effect of the metal ion. In cases where the ligand coordinates via deprotonation, this N-H signal disappears entirely from the spectrum of the complex. ajol.info

Aromatic Protons: The chemical shifts of the protons on the 2-fluorophenyl ring can also be affected, especially those in proximity to the coordination site. These changes, though typically smaller than those of the N-H protons, provide secondary evidence of complexation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the ligand's carbon skeleton.

C=S Carbon: The most sensitive probe in the ¹³C NMR spectrum is the resonance of the thiocarbonyl carbon (C=S). Upon coordination of the sulfur atom to the metal, this signal typically shifts, often to a lower field (downfield), confirming the involvement of the sulfur atom in bonding. ajol.info

Aromatic Carbons: The signals for the carbons of the fluorophenyl ring also provide evidence of coordination. The carbon atom bonded to the coordinating nitrogen atom, as well as the adjacent carbons, may show noticeable shifts in the spectrum of the complex compared to the free ligand.

The tables below show representative ¹H and ¹³C NMR chemical shift data for a hydrazinecarbothioamide ligand and its diamagnetic Zn(II) complex.

Table: Representative ¹H NMR Chemical Shift Data (δ, ppm)

| Proton | Free Ligand | Zn(II) Complex | Interpretation |

|---|---|---|---|

| N(2)-H | ~11.1 | Disappears | Deprotonation and coordination via N(2). ajol.info |

| N(4)-H₂ | ~6.4 | ~6.4 | No significant shift, indicating non-involvement. ajol.info |

| Aromatic-H | ~7.1-7.5 | Shifted | Changes in electronic environment upon complexation. |

Table: Representative ¹³C NMR Chemical Shift Data (δ, ppm)

| Carbon | Free Ligand | Zn(II) Complex | Interpretation |

|---|---|---|---|

| C=S | ~171.6 | Shifted | Confirms coordination through the sulfur atom. ajol.info |

| Aromatic-C | ~115-155 | Shifted | Changes in electronic environment upon complexation. |

Applications of Metal Complexes in Catalysis and Materials Science (e.g., Ionophores)

Metal complexes of hydrazone and thiosemicarbazone ligands, which are structurally related to this compound, have attracted considerable interest due to their diverse applications in catalysis and materials science. researchgate.netdoi.org The coordination of the ligand to a metal ion can enhance its stability and introduce novel electronic and structural properties, making the resulting complexes suitable for various technological uses.

Catalysis: Hydrazone-based metal complexes are recognized for their catalytic activity in a range of organic transformations. doi.orgsemnan.ac.ir The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. While specific catalytic applications for this compound complexes are not widely documented, related transition metal complexes have been employed as catalysts in reactions such as oxidation and polymerization. doi.org

Materials Science: The unique coordination capabilities and electronic properties of these ligands make their metal complexes promising candidates for advanced materials.

Chemosensors (Ionophores): A significant application is in the development of chemosensors for the detection of specific metal ions. semanticscholar.org The ligand can be designed to bind selectively with a target ion, and this binding event is transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. The interaction between the sensor molecule and the metal ion often involves a coordination process that alters the electronic structure of the ligand, leading to a noticeable shift in its UV-Vis absorption spectrum. semanticscholar.org Such systems function as ionophores by selectively complexing and signaling the presence of ions.

Luminescent Materials: Certain metal complexes, particularly those of Zn(II), exhibit photoluminescent properties. The introduction of fluorine atoms into the ligand structure has been shown to enhance the quantum yields of both photoluminescence and electroluminescence. mdpi.com This makes these complexes potential candidates for use as emitters in organic light-emitting diodes (OLEDs), which are crucial components in modern displays and lighting technologies. mdpi.com

The versatility of the hydrazinecarbothioamide backbone allows for systematic structural modifications, enabling the rational design of metal complexes with tailored catalytic or material properties.

Biological Activities and Pharmacological Potential of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives

Antimicrobial Activity

Derivatives of N-phenylhydrazinecarbothioamide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

Hydrazinecarbothioamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a study on fluorobenzoylthiosemicarbazides, which are structurally related to N-(2-Fluorophenyl)hydrazinecarbothioamide, revealed significant antibacterial activity against a panel of Gram-positive bacteria. The activity of these compounds was found to be highly dependent on the substitution pattern on the N4 aryl position. Trifluoromethyl derivatives, in particular, were active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Another study synthesized a series of novel thiosemicarbazide (B42300) derivatives and evaluated their antibacterial activity. Among the tested compounds, N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide showed comparable activity to the standard drug, Streptomycin. derpharmachemica.com

Anticancer / Cytotoxic Activity

Hydrazinecarbothioamide derivatives, commonly known as thiosemicarbazones, have garnered significant attention in medicinal chemistry for their potent pharmacological effects, particularly their anticancer properties. nih.govnih.gov These compounds exhibit a broad spectrum of clinical antitumor activity, showing efficacy against various cancer types, including leukemia, pancreatic cancer, breast cancer, and prostate cancer. nih.gov The anticancer potential of these compounds is often linked to their ability to chelate metal ions, which is considered a primary mechanism of their antiproliferative effects. researchgate.netnih.gov

Inhibition of Cancer Cell Lines (e.g., Melanoma Cells, HeLa, CEM T-lymphocytes, L1210, BxPC-3, HL-60, LNCaP, MCF-7, HepG-2, K-562)

Derivatives of hydrazinecarbothioamide have demonstrated significant cytotoxic activity across a wide range of human cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of various tumor cells. ijpcbs.com For instance, certain thiosemicarbazone ligands have shown high antiproliferative activity against the HL-60 (leukemia) cell line, with IC50 values ranging between 0.01 and 0.06 µM. medchemexpress.com The cytotoxic effects have also been observed in cell lines such as HeLa (cervical cancer), BxPC-3 (pancreatic cancer), LNCaP (prostate cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and K-562 (chronic myelogenous leukemia). medchemexpress.comtocris.com

Furthermore, specific derivatives have shown potent effects against malignant melanoma cells and glioma cells. nih.govnih.gov One study on 2-acetylpyridine (B122185) thiosemicarbazones reported high cytotoxicity against RT2 and T98 glioma cells, with IC50 values in the nanomolar range (1.4 to 50 nM). nih.gov The antiproliferative activity of these compounds often surpasses that of established anticancer drugs like doxorubicin (B1662922) in selectivity. medchemexpress.com

Below is a summary of the observed cytotoxic activities against various cancer cell lines.

Table 1: Cytotoxic Activity of Hydrazinecarbothioamide Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Activity |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | High antiproliferative activity (IC50: 0.01-0.06 µM) medchemexpress.com |

| HeLa | Cervical Carcinoma | Antiproliferative activity researchgate.net |

| BxPC-3 | Pancreatic Cancer | Antiproliferative activity researchgate.net |

| MCF-7 | Breast Cancer | Antiproliferative activity medchemexpress.com |

| LNCaP | Prostate Cancer | Antiproliferative activity medchemexpress.com |

| HepG-2 | Liver Cancer | Antiproliferative activity medchemexpress.com |

| K-562 | Chronic Myelogenous Leukemia | Antiproliferative activity medchemexpress.com |

| Melanoma (C32, A375) | Skin Cancer | Strong cytotoxic effect (IC50: 24.4-25.4 µM) nih.gov |

| Glioma (RT2, T98) | Brain Tumor | Highly cytotoxic (IC50: 1.0-50 nM) nih.gov |

| HCT-116 | Colon Cancer | Inhibition of proliferation |

Mechanism of Action Studies (e.g., Dihydroorotate Dehydrogenase (DHODH) Downregulation)

The anticancer mechanisms of thiosemicarbazones are multifaceted. While Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) synthesis, is a target for some anticancer drugs, the primary mechanisms reported for thiosemicarbazones involve other pathways. Key mechanisms include the inhibition of ribonucleotide reductase and topoisomerase IIα. nih.govmedchemexpress.com

Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, and its inhibition is a significant pathway for the anticancer activity of these compounds. nih.govmedchemexpress.com Thiosemicarbazones, being effective iron chelators, are thought to destabilize the iron-dependent catalytic function of this enzyme. medchemexpress.com Another significant mechanism is the inhibition of topoisomerase IIα, an enzyme that alters DNA topology and is vital for cell replication. nih.govmedchemexpress.com Thiosemicarbazones can stabilize the complex formed between topoisomerase II and DNA, which ultimately leads to programmed cell death, or apoptosis. medchemexpress.com Additionally, the generation of reactive oxygen species (ROS) due to the redox activity of their metal complexes is another critical factor in their cytotoxicity. researchgate.net

Cell Cycle and Apoptosis Assays

Studies have shown that hydrazinecarbothioamide derivatives can induce cancer cell death through apoptosis and can halt the cell proliferation process by causing cell cycle arrest. Flow cytometry analyses of breast cancer cells (MCF-7) treated with a triazole precursor, a cyclized form of hydrazinecarbothioamide, revealed a significant increase in the proportion of apoptotic cells. The compound was found to induce the intrinsic pathway of apoptosis, characterized by increased mitochondrial membrane permeabilization and the activation of caspase-9 and caspase-3/7.

Selective Activity towards Multidrug-Resistant Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). medchemexpress.com Some thiosemicarbazone derivatives have shown the ability to selectively target and kill cancer cells that have developed resistance to conventional drugs. researchgate.net This selective activity is often observed in cells that overexpress P-glycoprotein (P-gp), a membrane transporter that pumps chemotherapy drugs out of the cell. researchgate.net

For example, certain isatin-β-thiosemicarbazones have demonstrated robust selective cytotoxicity against P-gp-expressing cell lines. researchgate.net In a series of cell line pairs, where one is the parental drug-sensitive line and the other is a P-gp-expressing resistant line, these compounds were found to be more active against the resistant cells. researchgate.net This selective activity correlates with the level of P-gp expression, suggesting a unique mechanism to overcome this common form of drug resistance. researchgate.net

Anti-inflammatory Activity

Derivatives of hydrazinecarbothioamide and related structures have shown potential as anti-inflammatory agents. The anti-inflammatory effects of these compounds are being explored through various assays. For instance, the in vitro protease inhibition assay is used to evaluate the ability of these compounds to inhibit trypsin activity, a measure of anti-inflammatory potential. Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid.

Other related compounds, such as N-phenylcarbamothioylbenzamides, have exhibited significant in vivo anti-inflammatory activity in carrageenan-induced paw edema tests in mice, with some derivatives showing higher potency than the reference drug indomethacin. The mechanism for some of these compounds is linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. Furthermore, 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazinecarbothioamides, are also recognized for their anti-inflammatory properties, often acting as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Antioxidant Activity

Many hydrazinecarbothioamide derivatives exhibit significant antioxidant properties. nih.gov The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In this method, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical is measured spectrophotometrically. nih.gov

Studies on various hydrazinecarbothioamides have demonstrated excellent antioxidant activity, in some cases superior to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA). nih.gov For example, a study on N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide and its metal complexes reported significant antioxidant potential, with some complexes showing very low IC50 values, indicating high potency.

Table 2: Antioxidant Activity of Selected Hydrazinecarbothioamide Derivatives (DPPH Assay)

| Compound/Derivative Class | IC50 Value (µM) | Reference |

|---|---|---|

| Diarylsulfone Hydrazinecarbothioamides | 39.39 - 42.32 | nih.gov |

| N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Metal Complexes | 23.81 - 58.32 | |

| Standard: Butylated Hydroxyanisole (BHA) | 51.62 | nih.gov |

| Standard: Ascorbic Acid (AA) | 107.67 | nih.gov |

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of research, highlighting their potential as therapeutic agents. These studies focus on enzymes implicated in various pathological conditions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org Its activity is a significant factor in pathologies caused by certain bacteria, such as Helicobacter pylori, which is linked to peptic ulcers and gastric cancer. nih.gov Consequently, the inhibition of urease is a valuable therapeutic strategy.

A study on N-substituted hydrazine-carbothioamides, which share the core structure of the subject compound, demonstrated significant urease inhibitory potential. Many derivatives exhibited stronger inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ 21.26 ± 0.35 μM), with IC₅₀ values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM. nih.gov Molecular docking studies suggest that these compounds interact with the nickel atoms within the active site of the urease enzyme. nih.gov Similarly, other related structures, such as bis-Schiff bases, have also shown potent urease inhibition, with the most active compounds having IC₅₀ values close to that of thiourea. nih.gov For instance, certain derivatives displayed IC₅₀ values as low as 22.21 ± 0.42 µM. nih.gov

The data below summarizes the urease inhibitory activity of selected hydrazine-carbothioamide derivatives.

| Compound ID | Substituent | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

| Derivative A | Varies | 8.45 ± 0.14 | 21.26 ± 0.35 nih.gov |

| Derivative B | Varies | 25.72 ± 0.23 | 21.26 ± 0.35 nih.gov |

| Compound 3 | Varies | 22.21 ± 0.42 | 21.15 ± 0.32 nih.gov |

| Compound 4 | Varies | 26.11 ± 0.22 | 21.15 ± 0.32 nih.gov |

| Ligand-Copper Complex | - | 9.31 ± 1.31 | 21.80 ± 1.88 researchgate.net |

β-Lactamase Inhibitory Activity

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the antibiotic's characteristic four-membered β-lactam ring. mdpi.commdpi.com The inhibition of these enzymes is a critical strategy to combat antibiotic resistance. nih.gov Clinically used inhibitors include compounds like clavulanic acid, sulbactam, and avibactam, which are often co-administered with β-lactam antibiotics to restore their efficacy against resistant bacteria. nih.govsci-hub.sesemanticscholar.org

These inhibitors act by binding to the active site of the β-lactamase, preventing it from deactivating the antibiotic. nih.gov While a vast number of studies focus on developing new β-lactamase inhibitors, specific research detailing the β-lactamase inhibitory activity of this compound and its direct derivatives is not extensively documented in the current scientific literature. The field is dominated by established classes of inhibitors like diazabicyclooctanes (e.g., avibactam) and boronic acid derivatives. mdpi.comnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). nih.govmdpi.com Inhibition of MAO-B increases dopamine levels in the brain, making it a key therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

Derivatives incorporating a (2-fluorophenyl) moiety have been designed and evaluated as selective MAO-B inhibitors. In one study, a series of pyridazinones containing a (2-fluorophenyl)piperazine group were synthesized. mdpi.com Several of these compounds were potent and selective MAO-B inhibitors. For example, compound T6, featuring a meta-bromo substitution, was the most potent, with an IC₅₀ value of 0.013 µM and a high selectivity index for MAO-B over MAO-A. mdpi.com Kinetic studies revealed these compounds to be reversible and competitive inhibitors of MAO-B. mdpi.com

Another study on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives also highlighted the role of a fluorophenyl group. The compound (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14) was identified as a potent MAO-B inhibitor with an IC₅₀ of 0.037 μM. nih.gov

The inhibitory activities of representative compounds are presented below.

| Compound ID | Structure Description | MAO-B IC₅₀ (µM) | MAO-B Ki (µM) | Inhibition Type |

| T3 | Pyridazinone with 4-chloro substitution | 0.039 mdpi.com | 0.014 mdpi.com | Reversible, Competitive mdpi.com |

| T6 | Pyridazinone with 3-bromo substitution | 0.013 mdpi.com | 0.0071 mdpi.com | Reversible, Competitive mdpi.com |

| C14 | Benzofuran derivative with 4-fluorophenyl | 0.037 nih.gov | - | - |

Biomolecular Interaction Studies (e.g., DNA Binding)

The interaction of small molecules with deoxyribonucleic acid (DNA) is fundamental to the mechanism of action for many therapeutic agents. cmjpublishers.com Small molecules can bind to DNA through non-covalent interactions, which are generally categorized as intercalation, groove binding, or electrostatic interactions. nih.gov

DNA Intercalation and Groove Binding

Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major grooves of the DNA structure. beilstein-journals.orgrsc.org These interactions can disrupt DNA replication and transcription, forming the basis of action for many anticancer drugs. nih.gov

Derivatives of hydrazinecarbothioamide have been investigated for their DNA binding properties. A study on (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives showed a high affinity for calf thymus DNA (ctDNA). nih.govresearchgate.net Spectroscopic analysis revealed binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating strong interaction. nih.govresearchgate.net The observed spectral shifts suggested that the binding could involve both intercalation and groove binding mechanisms. nih.gov

Similarly, studies on s-triazine-isatin hybrids demonstrated strong DNA-binding affinity via groove-binding modes. nih.gov Molecular docking analyses predicted significant binding affinity for the DNA double helix, with docking scores ranging from -8.5 to -10.3 kcal/mol. The binding constants (Kb) were in the range of 10⁴ to 10⁵ M⁻¹, indicating a spontaneous and favorable binding process. nih.gov

The table below summarizes the DNA binding characteristics of related hybrid molecules.

| Compound Series | Binding Constant (Kb) (M⁻¹) | Docking Score (kcal/mol) | Binding Mode |

| Acridine-Thiosemicarbazone Derivatives | 1.74 × 10⁴ – 1.0 × 10⁶ nih.govresearchgate.net | - | Intercalation/Groove nih.gov |

| s-Triazine-Isatin Hybrids | 10⁴ – 10⁵ nih.gov | -8.5 to -10.3 nih.gov | Groove Binding nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of biologically active compounds. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its pharmacological effects.

For urease inhibition , the substitution pattern on the aryl group of N-phenylpropionamide derivatives significantly influences activity. The presence of an electron-withdrawing group like chlorine at the ortho- or meta-position of the aryl ring was shown to enhance inhibitory potential. frontiersin.org Conversely, replacing chlorine with bromine, which is less electronegative and larger, tended to decrease activity. frontiersin.org This suggests that both electronic effects and steric factors are important for effective interaction with the urease active site.

In the context of MAO-B inhibition , SAR studies of pyridazinone derivatives revealed clear trends. For substituents at the para position of a phenyl ring, the inhibitory potency followed the order: –Cl > –N(CH₃)₂ > -OCH₃ > -Br > -F > -CH₃ > -H. mdpi.com Furthermore, a bromine atom at the meta position resulted in greater MAO-B inhibitory activity than when it was at the para position, highlighting the sensitivity of the enzyme's binding pocket to the spatial arrangement of substituents. mdpi.com

Regarding DNA binding , SAR analysis of s-triazine-isatin hybrids showed that electron-withdrawing groups on the phenyl ring enhance binding affinity. The 3-trifluoromethyl-substituted derivative exhibited the highest binding constant and the most favorable docking score, indicating that electronic modifications can significantly modulate the strength of DNA interaction. nih.gov For acridine-thiosemicarbazone derivatives, the nature and position of substituents also played a role in the binding affinity, although a direct correlation between DNA-binding strength and antiproliferative activity was not always observed. nih.gov

Influence of Fluorine Substitution Position and Other Substituents on Biological Activity

The biological activity of this compound and its derivatives is significantly modulated by the position of the fluorine atom on the phenyl ring and the nature of other substituents. The incorporation of fluorine is a strategic approach in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size and high electronegativity, can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govfrontiersin.org The replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond can protect a molecule from enzymatic degradation, while its effect on lipophilicity can improve its ability to cross cellular membranes. nih.govmdpi.com

The position of the fluorine atom is critical, as isomeric variations can lead to substantial differences in biological potency and efficacy. mdpi.com For instance, studies on other heterocyclic compounds have shown that fluorine substitution at one position may retain potent activity, while substitutions at other positions can diminish it, suggesting a significant influence on the molecule's binding mode or electron density distribution. mdpi.com

Beyond fluorine, other substituents also play a crucial role in defining the pharmacological profile of these derivatives. Research has demonstrated that the introduction of other halogens, such as chlorine and bromine, can have a pronounced effect. In one study, derivatives featuring a 3-chlorophenyl substituent demonstrated the most effective anthelmintic and antibacterial potential. mdpi.com Another investigation into benzenesulphonohydrazide derivatives revealed that a compound bearing a 4-bromo-2-fluorophenyl substituent exhibited the highest cytotoxicity across several tumor cell lines. nih.gov This suggests a synergistic effect between fluorine and other halogens in enhancing anticancer activity. nih.gov Conversely, replacing halogen atoms with groups like methoxy (B1213986) can also substantially alter the biological activity of the compounds. nih.gov The presence of an electron-withdrawing group, such as fluorine, is generally believed to increase the cytotoxic activity of a compound. nih.gov

Table 1: Influence of Substituents on Biological Activity of Phenylhydrazinecarbothioamide Analogues

| Substituent(s) | Position(s) | Observed Biological Activity | Reference |

| 3-Chlorophenyl | 3-Cl | Potent anthelmintic and antibacterial activity | mdpi.com |

| 4-Bromo-2-fluorophenyl | 4-Br, 2-F | High cytotoxicity against tumor cell lines (769-P, HepG2, NCI-H2170) | nih.gov |

| Methoxy group | Not specified | Substantial impact on lipophilicity and activity | nih.gov |

| Fluorine | General | Can enhance metabolic stability, lipophilicity, and binding interactions | nih.govmdpi.com |

Effect of Stereochemistry and Conformation on Activity

Stereochemistry and molecular conformation are fundamental to the biological activity of pharmacologically active compounds, including derivatives of this compound. The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets such as enzymes and receptors. nih.gov The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, highlighting the importance of stereoisomerism in biological recognition. nih.gov